molecular formula C7H16ClNO B12497737 5-Amino-2-methylcyclohexan-1-ol hydrochloride

5-Amino-2-methylcyclohexan-1-ol hydrochloride

Cat. No.: B12497737
M. Wt: 165.66 g/mol
InChI Key: HKWIETGWMFZMPJ-UHFFFAOYSA-N
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Description

5-Amino-2-methylcyclohexan-1-ol hydrochloride is a chemical compound with the molecular formula C7H16ClNO and a molecular weight of 165.7 g/mol.

Preparation Methods

The synthesis of 5-Amino-2-methylcyclohexan-1-ol hydrochloride involves several steps. One method includes the reduction of 5-nitro-2-methylcyclohexanone followed by the conversion of the resulting amine to its hydrochloride salt . Industrial production methods often involve the use of intermediates and specific reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

5-Amino-2-methylcyclohexan-1-ol hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into different amines or alcohols.

    Substitution: The amino group can undergo substitution reactions with various reagents to form different derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halogenating agents for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

5-Amino-2-methylcyclohexan-1-ol hydrochloride has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of various organic compounds.

    Biology: The compound is studied for its effects on cellular processes and signaling pathways.

    Medicine: Baclofen, the common name for this compound, is used to treat spasticity and muscle spasms in patients with multiple sclerosis or spinal cord injuries.

    Industry: It is used in the production of pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism of action of 5-Amino-2-methylcyclohexan-1-ol hydrochloride involves its interaction with gamma-aminobutyric acid (GABA) receptors in the central nervous system. By binding to these receptors, the compound inhibits the release of excitatory neurotransmitters, leading to muscle relaxation and reduced spasticity. The molecular targets include GABA-B receptors, and the pathways involved are related to neurotransmitter inhibition and muscle control.

Comparison with Similar Compounds

5-Amino-2-methylcyclohexan-1-ol hydrochloride can be compared with other similar compounds such as:

    Gabapentin: Another compound used to treat neuropathic pain and seizures.

    Pregabalin: Used for similar indications as gabapentin but with different pharmacokinetic properties.

    Tizanidine: A muscle relaxant that works through a different mechanism involving alpha-2 adrenergic receptors.

The uniqueness of this compound lies in its specific interaction with GABA-B receptors, making it particularly effective for treating spasticity and muscle spasms.

Properties

Molecular Formula

C7H16ClNO

Molecular Weight

165.66 g/mol

IUPAC Name

5-amino-2-methylcyclohexan-1-ol;hydrochloride

InChI

InChI=1S/C7H15NO.ClH/c1-5-2-3-6(8)4-7(5)9;/h5-7,9H,2-4,8H2,1H3;1H

InChI Key

HKWIETGWMFZMPJ-UHFFFAOYSA-N

Canonical SMILES

CC1CCC(CC1O)N.Cl

Origin of Product

United States

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